2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine
Description
Properties
Molecular Formula |
C19H14F3NO |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H14F3NO/c1-24-15-8-5-13(6-9-15)17-12-14(19(20,21)22)7-10-16(17)18-4-2-3-11-23-18/h2-12H,1H3 |
InChI Key |
AZLHFQMHPRPNQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4'-Methoxy-5-Bromobiphenyl
Procedure :
- Reagents : 4'-Methoxyphenylboronic acid, 5-bromobiphenyl bromide, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O (4:1).
- Conditions : 100°C, 12 hours under inert atmosphere.
- Yield : 70–80% (analogous to biphenyl couplings in literature).
| Component | Role | Reference |
|---|---|---|
| Pd(PPh₃)₄ | Catalyst | |
| K₃PO₄ | Base | |
| 1,4-Dioxane/H₂O | Solvent |
Trifluoromethylation at Position 5
Procedure :
- Reagents : CF₃I, CuCN, DMF.
- Conditions : Room temperature, 6–8 hours.
- Yield : 60–70% (based on Cu-mediated CF₃ transfer).
Mechanism :
- Copper facilitates single-electron transfer, enabling nucleophilic substitution of bromine with CF₃.
| Reagent | Function | Reference |
|---|---|---|
| CF₃I | CF₃ Source | |
| CuCN | Catalyst |
Bromination at Position 2
Procedure :
- Reagents : Br₂, FeBr₃, CH₂Cl₂.
- Conditions : 0°C, 2 hours; warming to RT.
- Yield : 50–60% (directed by electron-donating methoxy group).
Regioselectivity :
- The methoxy group directs electrophilic substitution to the para position, but steric effects favor bromination at position 2.
Suzuki Coupling with Pyridine-2-Boronate
Procedure :
- Reagents : 2-Bromopyridine, Pd(PPh₃)₂Cl₂, K₃PO₄, toluene.
- Conditions : 100°C, 12 hours.
- Yield : 75–85% (optimized for pyridine couplings).
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ | |
| Base | K₃PO₄ | |
| Solvent | Toluene |
Alternative Approaches
Ullmann Coupling for Biphenyl Formation
Direct Functionalization of Pyridine
- Reagents : 2-Bromopyridine, 4'-methoxy-5-(trifluoromethyl)biphenylboronic acid.
- Conditions : PdCl₂(dppf), KOAc, 1,4-dioxane, 80°C.
Optimization and Challenges
Reaction Optimization
| Factor | Impact | Optimal Value |
|---|---|---|
| Catalyst Loading | Yield | 2–3 mol% Pd |
| Base Strength | Byproduct Minimization | K₃PO₄ > Na₂CO₃ |
| Solvent Polarity | Coupling Efficiency | Toluene > THF |
Common Byproducts
- Homocoupling : Unreacted boronic acid/palladium species.
- Oxidation : CF₃ group instability under harsh conditions.
Analytical Validation
Chemical Reactions Analysis
2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and can also be used to modify its structure.
Scientific Research Applications
2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The methoxy group can also play a role in modulating the compound’s chemical reactivity and stability. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Key Structural Features :
- Biphenyl backbone : Provides rigidity and π-conjugation.
- Methoxy group : Electron-donating, enhancing solubility via polar interactions.
- Trifluoromethyl group : Electron-withdrawing, increasing metabolic stability and lipophilicity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related and highlight the impact of substituents:
Substituent Impact :
- Electron-donating groups (e.g., -OCH₃): Increase melting points (e.g., Q12: 288–292°C vs. Q2 with -NO₂: 278–282°C) due to enhanced intermolecular interactions .
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability compared to -CH₃ or halogens .
- Halogens (e.g., -Cl, -Br) : May improve antimicrobial activity but reduce synthetic yields (e.g., Q9: 70% yield) .
Challenges :
Antimicrobial Activity :
- Analogs with -NO₂ (Q2) and -Br (Q9) show moderate-to-strong antimicrobial activity in . The target compound’s -CF₃ group may enhance potency due to increased membrane permeability .
Spectroscopic Data :
Solubility :
- Methoxy groups improve aqueous solubility compared to purely hydrophobic substituents (e.g., -CH₃ in Q12) .
Biological Activity
2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine, a compound featuring a pyridine ring substituted with a biphenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine is with a molecular weight of 305.28 g/mol. The compound features a pyridine ring substituted at the 2-position with a 4'-methoxy-5-(trifluoromethyl) biphenyl group.
Key Properties:
- IUPAC Name: 2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine
- CAS Number: Not specified in the search results.
- Molecular Weight: 305.28 g/mol
- Purity: Typically around 95% in commercial preparations.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various biochemical pathways.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant inhibition of various kinases involved in cancer progression. For instance, derivatives containing trifluoromethyl groups have shown promising results in inhibiting c-Met protein kinase, which is implicated in several cancers. A related compound demonstrated an IC50 value of against c-Met kinases, suggesting that structural modifications can enhance potency against cancer targets .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and overall biological activity of biphenyl derivatives. Modifications at the para position of the phenyl ring have been shown to significantly influence binding affinity and selectivity towards target proteins .
Case Study 1: Inhibition of c-Met Kinase
In a study focusing on various biphenyl derivatives, it was found that introducing a trifluoromethyl group at the appropriate position resulted in enhanced inhibitory activity against c-Met kinase. The study highlighted that the introduction of methoxy groups further optimized binding interactions, leading to increased potency .
Case Study 2: Larvicidal Activity
Another investigation explored the larvicidal properties of related trifluoromethyl compounds against Anopheles arabiensis. The study reported that certain derivatives exhibited high larval mortality rates (up to ) when tested at concentrations of . These findings suggest potential applications in vector control strategies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
